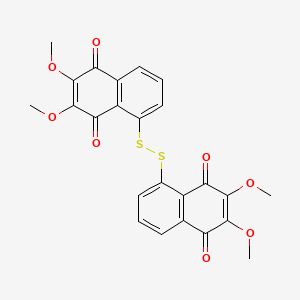![molecular formula C8H7NO3S B14151061 Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate CAS No. 88761-20-0](/img/structure/B14151061.png)
Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate is a chemical compound with a complex structure that includes a benzoate group and a sulfanylidene amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate can be achieved through several synthetic routes. One common method involves the reaction of methyl 4-aminobenzoate with a suitable sulfanylidene reagent under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulfanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 4-aminobenzoate
- 4-Methyl-N-(oxo-lambda~4~-sulfanylidene)benzamide
- Benzoic acid derivatives
Uniqueness
Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88761-20-0 |
|---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 4-(sulfinylamino)benzoate |
InChI |
InChI=1S/C8H7NO3S/c1-12-8(10)6-2-4-7(5-3-6)9-13-11/h2-5H,1H3 |
InChI Key |
KWNQDVRPFDWIEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


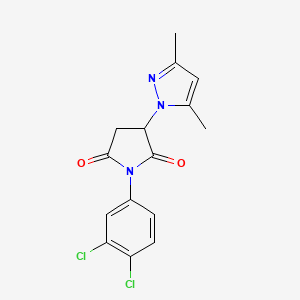
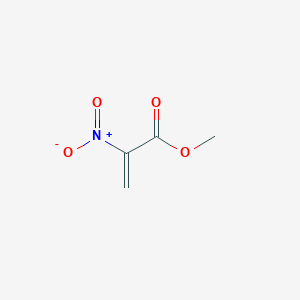
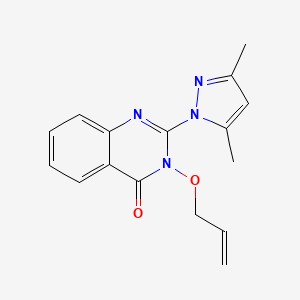

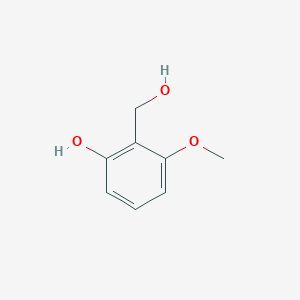
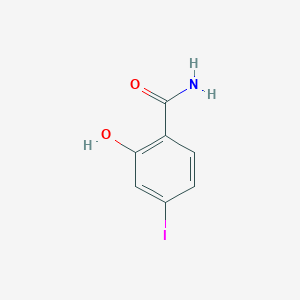
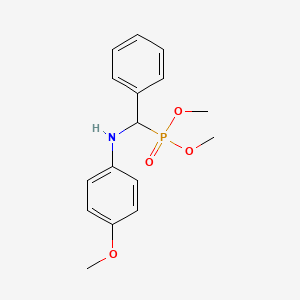
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)
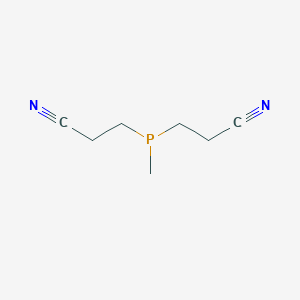

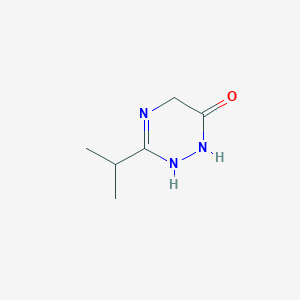
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)

